molecular formula C18H36N2O4 B097927 Bis[2-(diethylamino)ethyl] adipate CAS No. 16545-00-9

Bis[2-(diethylamino)ethyl] adipate

Cat. No.: B097927
CAS No.: 16545-00-9
M. Wt: 344.5 g/mol
InChI Key: RGAMPJYGTCSRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(diethylamino)ethyl] adipate is a synthetic ester compound derived from adipic acid and 2-(diethylamino)ethanol. These compounds share a common adipic acid backbone but differ in their ester side chains, which critically influence their physicochemical properties and applications. This article leverages data from the provided evidence to compare key adipate esters, focusing on their industrial uses, safety profiles, and performance characteristics.

Properties

CAS No.

16545-00-9

Molecular Formula

C18H36N2O4

Molecular Weight

344.5 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] hexanedioate

InChI

InChI=1S/C18H36N2O4/c1-5-19(6-2)13-15-23-17(21)11-9-10-12-18(22)24-16-14-20(7-3)8-4/h5-16H2,1-4H3

InChI Key

RGAMPJYGTCSRAG-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC

Other CAS No.

16545-00-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

The synthesis of Zoladex involves the creation of a decapeptide structure with specific substitutions to inhibit rapid degradation. The industrial production of Zoladex typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide .

Chemical Reactions Analysis

Zoladex undergoes various chemical reactions, including:

    Oxidation: Zoladex can undergo oxidation reactions, particularly at the methionine residue, which can lead to the formation of sulfoxides.

    Reduction: Reduction reactions are less common for Zoladex due to its stable peptide structure.

    Substitution: Zoladex can undergo substitution reactions, particularly at the amino acid side chains, which can alter its biological activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Scientific Research Applications

Zoladex has a wide range of scientific research applications, including:

Mechanism of Action

Zoladex works by inhibiting the secretion of gonadotropins from the pituitary gland. This leads to a decrease in the production of sex hormones like testosterone and estrogen. The molecular targets of Zoladex include the gonadotropin-releasing hormone receptors in the pituitary gland. By binding to these receptors, Zoladex disrupts the normal hormonal feedback mechanisms, resulting in the down-regulation of hormone production .

Comparison with Similar Compounds

Comparison with Similar Adipate Esters

Structural and Functional Overview

Adipate esters are widely used as plasticizers, solvents, or emollients in industrial and consumer products. Below is a comparative analysis of prominent adipate esters:

Compound Name CAS Number Molecular Formula Key Applications Safety/Toxicity Data
Di(2-ethylhexyl) adipate (DOA) 103-23-1 C₂₂H₄₂O₄ Plasticizer for PVC, lubricants IARC evaluated (no carcinogenicity ); PAC-1: 27 mg/m³
Dibutyl adipate 105-99-7 C₁₄H₂₆O₄ Cosmetics, coatings, tick repellent Limited toxicity data; 20+ suppliers
Diisopropyl adipate 6938-94-9 C₁₂H₂₂O₄ Skin-care products, solubilizer Low acute toxicity; industrial use
Bis(2-(2-butoxyethoxy)ethyl) adipate 141-17-3 C₂₆H₅₀O₁₀ Discontinued specialty solvent No recent safety data; discontinued

Key Research Findings

  • Diisopropyl Adipate in Wastewater Treatment: Effective in stabilizing emulsions during chemical wastewater treatment, highlighting its role in industrial processes .
  • Market Trends for Dibutyl Adipate: High supplier diversity (e.g., Unitolate B, Cetiol B) reflects demand in cosmetics and coatings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.